molecular formula C20H26N4O2 B5527400 3-Ethyl-8-[[4-(pyrazol-1-ylmethyl)phenyl]methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

3-Ethyl-8-[[4-(pyrazol-1-ylmethyl)phenyl]methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No.: B5527400
M. Wt: 354.4 g/mol
InChI Key: ALTYBFCANJQWSK-UHFFFAOYSA-N
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Description

3-Ethyl-8-[[4-(pyrazol-1-ylmethyl)phenyl]methyl]-1-oxa-3,8-diazaspiro[45]decan-2-one is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-8-[[4-(pyrazol-1-ylmethyl)phenyl]methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole derivative, followed by its coupling with a phenylmethyl group. The final step involves the formation of the spirocyclic structure through a cyclization reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-8-[[4-(pyrazol-1-ylmethyl)phenyl]methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Ethyl-8-[[4-(pyrazol-1-ylmethyl)phenyl]methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Ethyl-8-[[4-(pyrazol-1-ylmethyl)phenyl]methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole Derivatives: Compounds like 3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine.

    Spirocyclic Compounds: Molecules with similar spirocyclic structures but different functional groups.

Uniqueness

3-Ethyl-8-[[4-(pyrazol-1-ylmethyl)phenyl]methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one is unique due to its combination of a spirocyclic core with pyrazole and phenylmethyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

3-ethyl-8-[[4-(pyrazol-1-ylmethyl)phenyl]methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-2-23-16-20(26-19(23)25)8-12-22(13-9-20)14-17-4-6-18(7-5-17)15-24-11-3-10-21-24/h3-7,10-11H,2,8-9,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALTYBFCANJQWSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCN(CC2)CC3=CC=C(C=C3)CN4C=CC=N4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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